Toddalolactona

Descripción general

Descripción

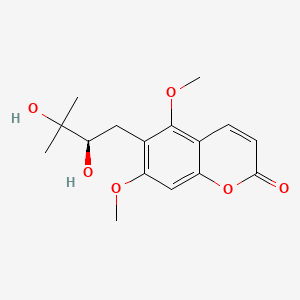

La toddalolactona es un compuesto natural extraído de la planta Toddalia asiatica (L.) Lam. Es un derivado de la cumarina con la fórmula molecular C16H20O6 y un peso molecular de 308,33 g/mol . La this compound se ha utilizado ampliamente en la medicina tradicional para el tratamiento de diversas dolencias, como el derrame cerebral, la artritis reumatoide y el edema .

Aplicaciones Científicas De Investigación

Scientific Research Applications

Pharmacokinetics

A study developed a UPLC-MS/MS method to determine toddalolactone levels in mouse blood, with a lower limit of quantification (LLOQ) of 5 ng/mL and a 3.5-minute run time. This method utilized only 20 μL of blood, making it suitable for biological samples with limited availability . The method was applied to examine the pharmacokinetics of toddalolactone in mice, revealing a bioavailability of 22.4% and a half-life of 1.3 ± 1.0 hours after intravenous administration and 0.8 ± 0.6 hours after oral administration .

Anti-inflammatory and Immunosuppressive Effects

Toddalolactone has demonstrated anti-inflammatory properties by reducing pro-inflammatory cytokines in lipopolysaccharide (LPS)-activated RAW 264.7 cells and septic mice . It suppresses NF-κB transcriptional activity, reduces NF-κB translocation and phosphorylation, and blocks HMGB1 translocation from the nucleus to the cytosol. It also reduces LPS-induced upregulation of TLR4 and IKBKB expression and decreases IκBα phosphorylation . Furthermore, toddalolactone can decrease liver damage markers, reduce inflammatory cell infiltration and tissue damage in the lungs, liver, and kidneys, and improve survival in septic mice .

Sepsis Treatment

Research suggests that toddalolactone protects against LPS-induced sepsis by modulating HMGB1-NF-κB translocation . Studies in C57BL/6 mice showed that toddalolactone could inhibit the nuclear transfer of NF-κB P65 in LPS-induced sepsis and reduce nuclear and total HMGB1 levels .

Liver Fibrosis

Toddalolactone has shown potential in treating liver fibrosis . In a carbon tetrachloride (CCl4)-induced mouse liver fibrosis model, intraperitoneal injection of toddalolactone decreased hydroxyproline levels in plasma and reduced the degree of liver fibrosis .

Osteoarthritis

Toddalolactone (TOD) has been investigated for its potential as a therapeutic agent for osteoarthritis (OA) . It inhibits the expression of inflammatory and catabolic mediators such as IL-6, IL-8, TNF-α, MMP2, MMP9, and MMP13 in inflammatory chondrocytes in vitro . TOD also inhibits RANKL-induced osteoclastogenesis and the expression of osteoclast marker genes, suppressing articular cartilage destruction and osteoclastogenesis .

Inhibition of PAI-1 Activity

Toddalolactone inhibits the binding between PAI-1 and uPA, preventing the formation of the PAI-1/uPA complex . In mice, it prolonged tail bleeding and reduced arterial thrombus weight in a FeCl3-induced thrombosis model .

Mecanismo De Acción

El mecanismo de acción de la toddalolactona implica la inhibición de la activación de las vías de señalización del factor nuclear kappa-light-chain-enhancer de las células B activadas (NF-κB) y la proteína quinasa activada por mitógeno (MAPK) . Al inhibir estas vías, la this compound suprime la expresión de mediadores inflamatorios y catabólicos, lo que reduce la inflamación y la destrucción del cartílago en la osteoartritis .

Análisis Bioquímico

Biochemical Properties

Toddalolactone has been found to interact with various enzymes and proteins. It inhibits the production of pro-inflammatory cytokines by both lipopolysaccharide (LPS)-activated RAW 264.7 cells and septic mice . Moreover, toddalolactone suppresses the NF-κB transcriptional activity, reduces the nuclear translocation and phosphorylation of NF-κB, blocks the translocation of HMGB1 from the nucleus to cytosol, and decreases LPS-induced up-regulation of TLR4 and IKBKB expression, and decreased IκBα phosphorylation .

Cellular Effects

Toddalolactone has been shown to have significant effects on various types of cells and cellular processes. It inhibits the expression of inflammatory and catabolic mediators (IL-6, IL-8, TNF-α, MMP2, MMP9, and MMP13) in inflammatory chondrocytes in vitro . Furthermore, toddalolactone has been proven to inhibit RANKL-induced-osteoclastogenesis and inhibit the expression of osteoclast marker genes .

Molecular Mechanism

Temporal Effects in Laboratory Settings

In laboratory settings, toddalolactone has shown changes in its effects over time. The administration of toddalolactone decreased LPS-induced liver damage markers (AST and ALT), attenuated infiltration of inflammatory cells and tissue damage of lung, liver, and kidney, and improved survival in septic mice .

Dosage Effects in Animal Models

The effects of toddalolactone vary with different dosages in animal models. In a FeCl3-induced thrombosis model, intraperitoneal injection of toddalolactone in mice significantly prolonged tail bleeding and reduced arterial thrombus weight .

Metabolic Pathways

Toddalolactone is involved in various metabolic pathways. As a major metabolic pathway in OA, NF-κB signalling pathway is involved in LPS-induced inflammation and RANKL-induced osteoclast formation .

Transport and Distribution

It has been found that toddalolactone binds to human serum albumin (HSA) with high affinity , suggesting that it may be transported and distributed within cells and tissues via binding to proteins.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación de la toddalolactona implica la extracción del compuesto de las raíces de Toddalia asiatica. Un método consiste en triturar las raíces en partículas de 20 a 80 mallas y colocarlas en un tanque de extracción supercrítica de CO2. Luego se agrega CO2 en estado líquido a un caudal específico para extraer la this compound .

Métodos de producción industrial: En entornos industriales, la this compound se puede extraer utilizando técnicas cromatográficas avanzadas como la UPLC-MS/MS. Este método implica el uso de extracción líquido-líquido con acetato de etilo seguido de elución en gradiente desde una columna UPLC BEH C18 utilizando una fase móvil que consiste en acetonitrilo y agua (0,1% de ácido fórmico) .

Análisis De Reacciones Químicas

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran toddalolactona incluyen lipopolisacárido (LPS) e interleucina-1β (IL-1β) para inducir la inflamación de los condrocitos, y el activador del receptor del factor nuclear kappa-Β ligando (RANKL) para inducir la diferenciación de osteoclastos .

Productos principales formados: Los productos principales formados a partir de las reacciones que involucran this compound incluyen varios mediadores inflamatorios y catabólicos como la interleucina-6 (IL-6), la interleucina-8 (IL-8), el factor de necrosis tumoral alfa (TNF-α), la metaloproteinasa de matriz-2 (MMP2), la metaloproteinasa de matriz-9 (MMP9) y la metaloproteinasa de matriz-13 (MMP13) .

Comparación Con Compuestos Similares

La toddalolactona es única entre los derivados de la cumarina debido a sus propiedades antiinflamatorias y antiosteoclastogénicas específicas. Compuestos similares incluyen otras cumarinas preniladas aisladas de Toddalia asiatica, como el oxypeucedanin hydrate . Estos compuestos comparten estructuras moleculares similares pero difieren en sus actividades biológicas específicas y aplicaciones terapéuticas .

Actividad Biológica

Toddalolactone, a natural compound derived from Toddalia asiatica (L.) Lam., has garnered attention in recent years for its diverse biological activities. This article synthesizes findings from various studies to elucidate the mechanisms of action, pharmacological effects, and potential therapeutic applications of toddalolactone.

Anti-inflammatory Effects

Toddalolactone has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokine production. In a study involving lipopolysaccharide (LPS)-activated RAW 264.7 cells and septic mice, toddalolactone reduced the nuclear translocation and phosphorylation of NF-κB, a key transcription factor in inflammation . This modulation results in decreased levels of inflammatory mediators such as IL-6, TNF-α, and MMPs, thereby highlighting its potential as an anti-inflammatory agent.

Pharmacological Activities

Antioxidant Properties

Research indicates that toddalolactone exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases. The compound's ability to scavenge free radicals can play a role in preventing cellular damage in various pathological conditions.

Osteoarthritis Protection

Recent studies have demonstrated that toddalolactone protects against osteoarthritis by ameliorating chondrocyte inflammation and suppressing osteoclastogenesis. In vitro experiments showed that it inhibited the expression of inflammatory mediators such as IL-6 and MMPs in chondrocytes induced by LPS and IL-1β . In vivo studies using an anterior cruciate ligament transection (ACLT) mouse model confirmed that toddalolactone reduced cartilage erosion and inhibited bone resorption.

Pharmacokinetics

Metabolic Stability

The metabolic stability of toddalolactone has been investigated across various species, highlighting significant differences in pharmacokinetics. For instance, studies found that monkeys exhibited the highest metabolic capacity with a half-life () of 245 minutes for CYP-mediated reactions, while humans had a of 673 minutes . Understanding these differences is crucial for selecting appropriate animal models for future studies.

Case Studies and Research Findings

Propiedades

IUPAC Name |

6-[(2R)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O6/c1-16(2,19)13(17)7-10-11(20-3)8-12-9(15(10)21-4)5-6-14(18)22-12/h5-6,8,13,17,19H,7H2,1-4H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLWPLQBQHWYKRK-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H](CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197484 | |

| Record name | Toddalolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

483-90-9 | |

| Record name | 6-[(2R)-2,3-Dihydroxy-3-methylbutyl]-5,7-dimethoxy-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=483-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Toddalolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Toddalolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.